molecular formula C11H10BrNO2 B1417101 Ethyl 5-bromo-3-cyano-2-methylbenzoate CAS No. 1805189-27-8

Ethyl 5-bromo-3-cyano-2-methylbenzoate

Cat. No.: B1417101
CAS No.: 1805189-27-8
M. Wt: 268.11 g/mol
InChI Key: VOBDGYIKNPXDCV-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-cyano-2-methylbenzoate is a substituted benzoate ester featuring a bromo (Br), cyano (CN), and methyl (CH₃) group on the aromatic ring. Its molecular formula is C₁₁H₁₀BrNO₂, with a calculated molecular weight of 284.11 g/mol. The compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where its electron-withdrawing (Br, CN) and electron-donating (CH₃) substituents enable tailored reactivity.

Properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-5-9(12)4-8(6-13)7(10)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBDGYIKNPXDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-cyano-2-methylbenzoate typically involves the bromination of 2-methylbenzoic acid, followed by esterification and subsequent cyanation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: Products include various substituted benzoates.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-methylbenzoate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-3-cyano-2-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The bromine and cyano groups are key functional groups that participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

Property Ethyl 5-bromo-3-cyano-2-methylbenzoate Ethyl 3-bromo-5-cyano-2-formylbenzoate
CAS Number Not reported 103859-96-7
Molecular Formula C₁₁H₁₀BrNO₂ C₁₁H₈BrNO₃
Molecular Weight 284.11 g/mol 306.09 g/mol
Substituent Positions Bromo (5), cyano (3), methyl (2) Bromo (3), cyano (5), formyl (2)
Key Functional Groups Methyl, ester, Br, CN Formyl, ester, Br, CN

Reactivity and Stability

  • Electronic Effects: The methyl group in the target compound donates electrons via hyperconjugation, slightly activating the aromatic ring. In contrast, the formyl group in the analog is electron-withdrawing, deactivating the ring and directing electrophilic substitution to specific positions . The swapped positions of bromo and cyano groups alter electronic distribution. For example, bromo at position 5 (para to ester) in the target compound may stabilize the ester group differently compared to bromo at position 3 (meta) in the analog.
  • Reactivity: The formyl group in the analog enables reactions such as condensations (e.g., formation of hydrazones) or reductions (e.g., to hydroxymethyl).

Physicochemical Properties

  • Solubility : The formyl group increases polarity in the analog, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the target compound.
  • Stability : The methyl group in the target compound reduces susceptibility to hydrolysis and oxidation relative to the formyl-containing analog.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-3-cyano-2-methylbenzoate
Reactant of Route 2
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Ethyl 5-bromo-3-cyano-2-methylbenzoate

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